5-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
5-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core linked to a piperazine moiety, which is further substituted with a pyrimidine ring bearing cyclopropyl and difluoromethyl groups. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural motifs align with compounds studied for anticancer, antimicrobial, and enzyme-inhibitory applications .
Properties
IUPAC Name |
5-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6/c19-17(20)15-9-16(24-18(23-15)12-1-2-12)26-7-5-25(6-8-26)14-4-3-13(10-21)22-11-14/h3-4,9,11-12,17H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCJDAIUKNWPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=CN=C(C=C4)C#N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of cyclopropyl , difluoromethyl , and nitrile groups. Below is a comparative analysis with structurally related molecules:
Pyrimidine Substituent Variations
2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () Key Difference: Trifluoromethyl (CF₃) replaces difluoromethyl (CHF₂). The pyridine-3-carbonitrile position may alter target selectivity compared to the pyridine-2-carbonitrile in the target compound .
2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile ()
- Key Difference : Methyl replaces cyclopropyl on pyrimidine.
- Impact : Methyl is smaller and less sterically demanding than cyclopropyl, which might improve binding to flat receptor pockets. However, cyclopropyl’s rigidity could confer better conformational stability .
Piperazine-Linked Pyridine Derivatives
5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile () Key Difference: Dimethyl and methylsulfanyl (SMe) replace cyclopropyl and CHF₂. Dimethyl groups may enhance hydrophobicity but reduce solubility .
6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile ()
- Key Difference : Ethyl and SMe substituents.
- Impact : Ethyl’s bulkiness might hinder binding to compact active sites, while SMe could improve interaction with sulfur-binding enzymes .
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₈H₁₇F₂N₇.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
